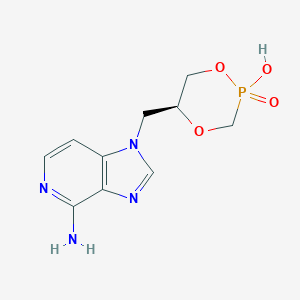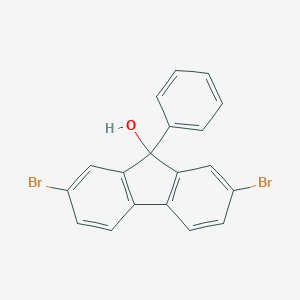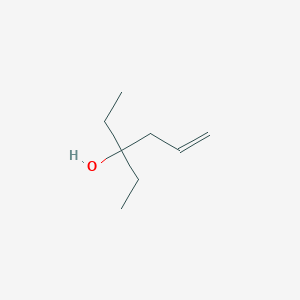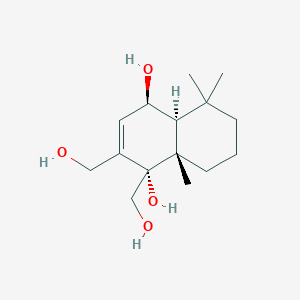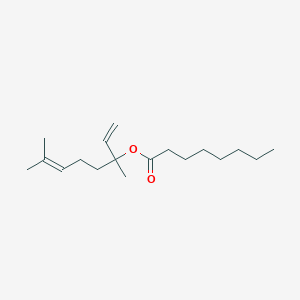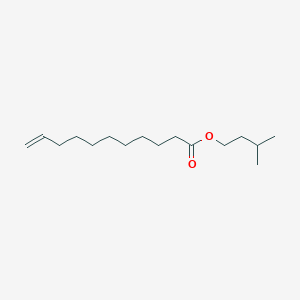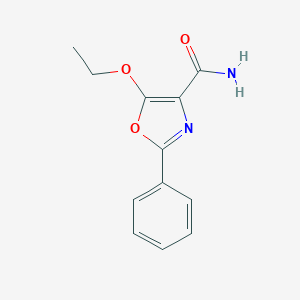
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as EPOC or Ethylphenyloxazolylcarboxamide and has a molecular formula of C12H12N2O3.
Mechanism Of Action
The mechanism of action of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antifungal activity by disrupting the fungal cell membrane.
Biochemical And Physiological Effects
Studies have shown that 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in lab experiments is its potential for use as a fluorescent probe for detecting metal ions. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are numerous future directions for research involving 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide. One potential area of study is its use as a potential anticancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating various types of cancer. Other potential areas of study include its use as a ligand for metal complexes and its potential for use in the development of new fluorescent probes for detecting metal ions.
Conclusion:
In conclusion, 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound with potential applications in various fields of scientific research. Its ease of synthesis and potential for use as a fluorescent probe make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its potential for use in treating various diseases.
Synthesis Methods
The synthesis of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can be achieved through various methods, including the reaction of ethyl phenyl ketoxime with ethyl chloroformate and subsequent cyclization with hydroxylamine hydrochloride. Another method involves the reaction of 2-phenyl-2-oxazoline with ethyl chloroformate and hydroxylamine hydrochloride.
Scientific Research Applications
The potential applications of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in scientific research are numerous. This compound has been studied for its anticancer, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
properties
CAS RN |
128242-87-5 |
|---|---|
Product Name |
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
VADKFYFJRQGHIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N |
synonyms |
5-ETHOXY-2-PHENYLOXAZOLE-4-CARBOXAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



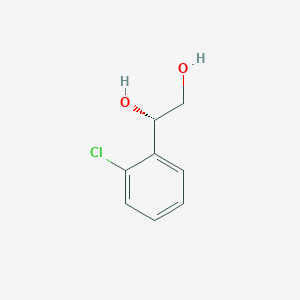
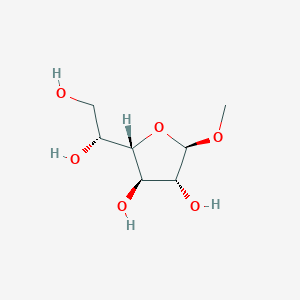
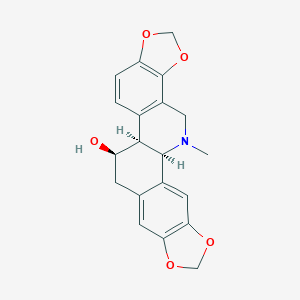
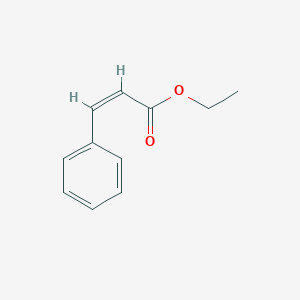
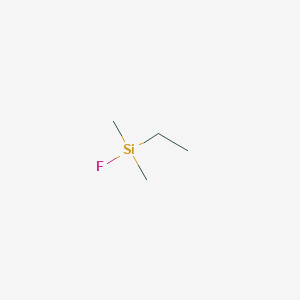
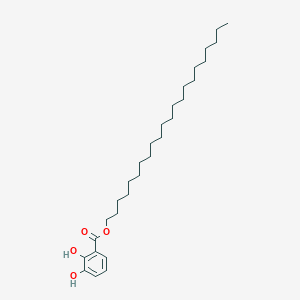
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
